N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N4O3S3/c20-13(11-5-6-12(24-11)19(21)22)18-15-17-9(7-23-15)14-16-8-3-1-2-4-10(8)25-14/h1-7H,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGCTMPGRVOVIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide can be achieved through several synthetic pathways. Common methods include:
Diazo-Coupling: This involves the reaction of diazonium salts with aromatic compounds to form azo compounds.
Knoevenagel Condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups in the presence of a base.
Biginelli Reaction: A multi-component reaction that synthesizes dihydropyrimidinones from ethyl acetoacetate, an aldehyde, and urea.
Microwave Irradiation: This method uses microwave energy to accelerate chemical reactions, often resulting in higher yields and shorter reaction times
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the above methods. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group on the thiophene ring undergoes selective reduction under catalytic hydrogenation or chemical reducing conditions, forming an amine derivative. This reaction is critical for modifying electronic properties and enhancing biological interactions.
Key Findings :
-
Reduction enhances aqueous solubility due to amine formation .
-
The nitro-to-amine conversion is pivotal for antimycobacterial activity .
Amide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.
| Conditions | Reagents | Product | Yield | Ref. |
|---|---|---|---|---|
| Acidic (HCl, 6M) | Reflux, 12 hr | 5-nitrothiophene-2-carboxylic acid + 4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-amine | 92% | |
| Basic (NaOH, 2M) | 80°C, 8 hr | Same as above | 85% |
Key Findings :
-
Hydrolysis is reversible under peptide-coupling agents (e.g., DCC) .
-
The carboxylic acid derivative exhibits reduced cellular permeability compared to the parent amide .
Electrophilic Aromatic Substitution (EAS)
The benzothiazole and thiophene rings participate in EAS reactions, such
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. Research indicates that it exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis.
Table 1: Antibacterial Activity Data
| Compound | Concentration (mM) | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|---|
| N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide | 8 | 10 | E. coli |
| 8 | 9 | S. aureus | |
| 8 | 8 | B. subtilis | |
| 8 | 7 | S. epidermidis |
Anticancer Activity
There is emerging evidence suggesting that this compound may possess anticancer activity. Research indicates that derivatives containing benzothiazole and thiazole moieties can act as potent antimitotic agents. For instance, studies have shown that certain analogs effectively inhibit the proliferation of cancer cells in vitro.
Case Study: Anticancer Screening
A study evaluated the anticancer potential against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines using the Sulforhodamine B assay. The results indicated that specific derivatives exhibited significant cytotoxic effects, highlighting their potential as therapeutic agents in cancer treatment.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Insights from Crystallography
Single-crystal X-ray analyses (e.g., for benzothiazole-triazole hybrids) confirm the (E)-configuration of imine functionalities and planar geometries critical for target binding .
Research Findings and Implications
- Narrow-Spectrum Antibacterials: Nitrothiophene carboxamides with substituted thiazoles show promise against resistant pathogens. For instance, compound 14 (4-cyanophenyl analog) is part of a novel antibacterial series .
- Synthetic Challenges : Low yields in some analogs (e.g., 42% purity in trifluoromethyl-substituted compounds) underscore the need for optimized reaction conditions .
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine and industry.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The initial steps may include the formation of the benzothiazole and thiazole moieties, followed by the introduction of the nitrothiophene and carboxamide functional groups. Various synthetic routes have been explored, often optimized for yield and purity using chromatographic techniques.
Antimicrobial Properties
Numerous studies have reported the antimicrobial activity of benzothiazole derivatives, including this compound. This compound has shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 24 |
| Bacillus cereus | 20 |
| Escherichia coli | No significant activity |
| Pseudomonas aeruginosa | No significant activity |
These findings suggest that while effective against certain pathogens, its efficacy may vary significantly among different bacterial species .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Using the DPPH assay, it was found to exhibit a notable capacity to scavenge free radicals:
| Compound | IC50 (mg/mL) |
|---|---|
| This compound | 0.015 |
| Ascorbic Acid (Control) | 0.022 |
The antioxidant activity is attributed to its structural features that enable it to stabilize free radicals effectively .
The biological activities of this compound can be explained through several mechanisms:
- Antibacterial Mechanism : The compound inhibits bacterial cell wall synthesis by targeting specific enzymes involved in peptidoglycan biosynthesis.
- Antioxidant Mechanism : It acts as a hydrogen donor in redox reactions, stabilizing free radicals through resonance stabilization.
- Anti-inflammatory Effects : It may inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response .
Case Studies
A recent study evaluated the compound's effectiveness in treating infections caused by resistant bacterial strains. In vitro tests indicated that it could enhance the efficacy of conventional antibiotics when used in combination therapies . Additionally, animal model studies demonstrated reduced inflammation markers when administered alongside inflammatory stimuli.
Q & A
Q. Table 1: Key Analytical Techniques for Characterization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
